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Compound of Interest

Compound Name: Methyl isoindoline-5-carboxylate

Cat. No.: B1341999 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl isoindoline-5-carboxylate is a valuable heterocyclic building block in medicinal

chemistry, serving as a key scaffold in the development of potent and selective inhibitors for

various biological targets. Its rigid bicyclic structure provides a well-defined framework for the

spatial orientation of functional groups, enabling precise interactions with protein binding sites.

This guide provides a comprehensive overview of the synthesis, key reactions, and

applications of methyl isoindoline-5-carboxylate, with a particular focus on its role in the

development of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K)

inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of methyl isoindoline-5-carboxylate is

presented in the table below.
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Property Value Reference

IUPAC Name
methyl 2,3-dihydro-1H-

isoindole-5-carboxylate

CAS Number 742666-57-5

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

Appearance Solid

Storage Temperature Inert atmosphere, 2-8°C [1]

Synthesis of Methyl Isoindoline-5-Carboxylate
A plausible synthetic route to methyl isoindoline-5-carboxylate starts from 4-

(bromomethyl)-3-cyanobenzoate. The synthesis involves a reductive cyclization to form the

isoindoline ring system.

Experimental Protocol: Synthesis of Methyl Isoindoline-
5-Carboxylate
Materials:

Methyl 4-(bromomethyl)-3-cyanobenzoate

Palladium on carbon (10%)

Methanol

Hydrogen gas

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve methyl 4-(bromomethyl)-3-

cyanobenzoate in methanol.
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Carefully add 10% palladium on carbon to the solution.

Seal the flask and purge with hydrogen gas.

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or

hydrogenation apparatus) at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

palladium catalyst.

Wash the filter cake with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to afford methyl
isoindoline-5-carboxylate.

Note: This is a proposed synthesis based on established chemical transformations. Yields may

vary depending on the specific reaction conditions.

Key Reactions of Methyl Isoindoline-5-Carboxylate
The secondary amine of the isoindoline ring and the methyl ester at the 5-position are the

primary sites for chemical modification, allowing for the introduction of diverse functionalities.

N-Alkylation
The nitrogen atom of the isoindoline ring can be readily alkylated to introduce various

substituents, which can modulate the compound's physicochemical properties and biological

activity. N-benzylation is a common modification.

Experimental Protocol: N-Benzylation of Methyl
Isoindoline-5-Carboxylate
Materials:
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Methyl isoindoline-5-carboxylate

Benzyl bromide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous conditions under an inert atmosphere

Procedure:

To a solution of methyl isoindoline-5-carboxylate (1.0 eq.) in anhydrous DMF at 0°C under

an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.[2]

Stir the mixture at 0°C for 30 minutes.[2]

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0°C.[2]

Allow the reaction to warm to room temperature and stir for 4 hours.[2]

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

ammonium chloride solution at 0°C.[2]

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield methyl 2-

benzylisoindoline-5-carboxylate.

Amide Coupling
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be

coupled with various amines to form amide derivatives. This is a crucial step in the synthesis of

many isoindolinone-based inhibitors.
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Experimental Protocol: Amide Coupling of Isoindoline-5-
carboxylic Acid
Materials:

Isoindoline-5-carboxylic acid (hydrolyzed from methyl isoindoline-5-carboxylate)

Amine of choice

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous DMF

Procedure:

In a flask under an inert atmosphere, dissolve isoindoline-5-carboxylic acid (1 eq.) and HATU

(1.1 eq.) in anhydrous DMF.[3]

Add DIPEA (2 eq.) to the solution.[3]

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]

Add the desired amine (1.2 eq.) to the mixture.[3]

Stir the reaction at room temperature for 1-4 hours.[3]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.
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Applications in Drug Discovery
The isoindoline and, more commonly, the derived isoindolinone scaffold are privileged

structures in modern drug discovery, particularly in the development of targeted cancer

therapies.

PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers

with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations,

inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal

defects results in cell death. The isoindolinone core, often derived from methyl isoindoline-5-
carboxylate, has been a cornerstone in the design of potent PARP inhibitors.

Isoindolinone-based PARP inhibitors act as competitive inhibitors at the NAD⁺ binding site of

the PARP enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the

recruitment of DNA repair proteins to sites of DNA damage. Furthermore, some PARP inhibitors

"trap" the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA

complexes that disrupt DNA replication and lead to cell death.
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The following table summarizes the inhibitory activity of representative isoindolinone-based

PARP inhibitors against various cancer cell lines.
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Compound Cell Line
Cancer
Type

BRCA
Status

IC₅₀ (µM) Reference

Olaparib MDA-MB-436
Breast

Cancer

BRCA1

mutant
4.7 [4]

Olaparib PEO1
Ovarian

Cancer

BRCA2

mutant
0.004 [5]

Rucaparib MDA-MB-436
Breast

Cancer

BRCA1

mutant
2.3 [4]

Niraparib PEO1
Ovarian

Cancer

BRCA2

mutant
7.487 [5]

Talazoparib MDA-MB-436
Breast

Cancer

BRCA1

mutant
0.0018 [4]

Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the

phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases,

including cancer. The isoindolinone scaffold has been successfully employed in the design of

inhibitors targeting various kinases, including the Phosphoinositide 3-kinase (PI3K) family.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and

metabolism. The isoindolinone core can be elaborated with substituents that specifically target

the ATP-binding pocket of different PI3K isoforms.
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The following table presents the inhibitory potency of several isoindolinone-based inhibitors

against the PI3Kγ isoform.

Compound PI3Kγ IC₅₀ (nM)
Cellular IC₅₀ (µM)
(THP-1 cells)

Reference

25 2.5 0.14 [6]

26 - 0.078 [6]

27 - 0.059 [6]

28 - 0.040 [6]

47 - 1.6 [6]

Conclusion
Methyl isoindoline-5-carboxylate is a highly versatile and valuable building block for the

synthesis of complex molecules with significant therapeutic potential. Its rigid scaffold and

readily modifiable functional groups have enabled the development of potent and selective

inhibitors of key drug targets, most notably PARP and PI3K. The synthetic routes and chemical

transformations outlined in this guide provide a solid foundation for researchers to further

explore the chemical space around this important heterocyclic core, paving the way for the

discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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